molecular formula C6H17O6P B1605501 Polyphosphoric acids, 2-butoxyethyl esters CAS No. 39454-62-1

Polyphosphoric acids, 2-butoxyethyl esters

Cat. No. B1605501
CAS RN: 39454-62-1
M. Wt: 216.17 g/mol
InChI Key: GOVVUSWLMILHDF-UHFFFAOYSA-N
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Description

Polyphosphoric acids, 2-butoxyethyl esters, also known as 2-Butoxyethyl polyphosphates, Butoxyethyl phosphate, and Butyl cellosolve, phosphated, are commonly used reagents in organic synthesis . They are part of a larger group of compounds known as phosphate esters and anhydrides, which are present in important biomolecules such as DNA, RNA, nucleotides, and various metabolites .


Synthesis Analysis

Historically, phosphate esters have been prepared by the reaction of alcohols with phosphoric anhydride or polyphosphoric acid . The classical method of synthesis, utilizing phosphoric anhydride, yields products containing large quantities of diester. Alternatively, use of polyphosphoric acid results in significant residual alcohol and high levels of phosphoric acid .


Molecular Structure Analysis

The molecular formula of Polyphosphoric acids, 2-butoxyethyl esters is C6H13O5P . The molecular weight is 196.1393 . The structure of these compounds is very stable .


Chemical Reactions Analysis

Polyphosphoric acid esters have been used in microwave-assisted cyclizations, a general method for 1-aryl-2-iminoazacycloalkanes . This cyclization reaction involves good to high yields and short reaction times, representing a novel application of PPA esters in heterocyclic synthesis .


Physical And Chemical Properties Analysis

Polyphosphoric acids, 2-butoxyethyl esters are colorless to light yellow liquid . They have a boiling point of 303.8°C at 760 mmHg and a flash point of 137.5°C . The vapour pressure is 0.00021mmHg at 25°C .

Scientific Research Applications

Solvent-Based Coatings

Phosphated butyl cellosolve: is an active solvent used in solvent-based coatings due to its excellent balance of hydrophilic and hydrophobic character. It provides excellent performance in coatings by ensuring compatibility with a wide range of resin types and offering 100% water solubility .

Industrial Water-Based Coatings

As a coalescent, it aids in the formation of industrial water-based coatings. Its fast-evaporating nature and good solvency properties make it suitable for this application, helping to form a uniform film during the drying process .

Architectural Water-Borne Coatings

In architectural water-borne coatings, Phosphated butyl cellosolve acts as a coupling agent. It helps in the stabilization of the formulation and improves the application properties of architectural coatings .

Cleaning Agents

This compound is utilized as a coupling agent and solvent in household and industrial cleaners, rust removers, hard surface cleaners, and disinfectants. Its solvency power aids in the effective removal of various types of soils and stains .

Printing Inks

Phosphated butyl cellosolve: serves as a primary solvent in solvent-based silk screen printing inks. It also acts as a coupling agent for resins and dyes in water-based printing inks, enhancing the ink’s performance and stability .

Agricultural Pesticides

The compound is used as a solvent for agricultural pesticides. Its properties help in the formulation of pesticides that are effective in the control of pests while being compatible with other ingredients in the pesticide formulation .

Organic Synthesis

Polyphosphoric acids, 2-butoxyethyl esters: are used in organic synthesis, particularly as a dehydrating agent. They play a crucial role in several important organic reactions, including cyclization of acids on the aromatic ring, acetylation, and isopropylation on the aromatic ring, hydrolysis of esters, cleavage of epoxides, and synthesis of heterocyclic compounds .

Biomedical Applications

These compounds are structurally similar to natural nucleic and teichoic acids, which, along with their biocompatibility and high bone mineral affinity, make them suitable for various biomedical applications. This includes drug delivery systems and biomineralization at physiological conditions .

Mechanism of Action

Target of Action

Phosphated butyl cellosolve, also known as Polyphosphoric acids, 2-butoxyethyl esters, is primarily used as a solvent in various industrial applications . Its primary targets are the substances it is intended to dissolve or interact with, such as resins, dyes, and other compounds in coatings, cleaners, and agricultural pesticides .

Mode of Action

Phosphated butyl cellosolve exhibits excellent active solvency and coupling properties . It interacts with its targets by breaking down their structures and facilitating their dissolution or dispersion in the medium they are used in . This interaction results in the formation of a homogeneous mixture or solution, enhancing the performance of the product it is used in .

Biochemical Pathways

They can act as chain-breaking primary antioxidants by reducing peroxyl radicals to alkoxyl radicals . The alkoxyl radicals then react further with the phosphites by substitution, releasing aroxyl radicals which terminate the radical chain oxidation .

Pharmacokinetics

It is known to be a fast-evaporating glycol ether , suggesting that it could be rapidly absorbed and distributed in an organism’s body if exposure occurs. Its solubility in water could also impact its bioavailability and excretion.

Result of Action

The primary result of phosphated butyl cellosolve’s action is the formation of a homogeneous mixture or solution when used as a solvent . In the context of its antioxidant action, it helps prevent oxidative degradation, thereby preserving the integrity and functionality of the substances it is used with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of phosphated butyl cellosolve. Its volatility and evaporation rate can be affected by temperature and pressure . Its solvency and coupling properties can be influenced by the chemical nature of the substances it interacts with . Furthermore, its antioxidant action can be influenced by the presence of oxidizing agents and the nature of the substrate to be stabilized .

Safety and Hazards

Polyphosphoric acids, 2-butoxyethyl esters may cause severe irritation of the respiratory tract with sore throat, coughing, shortness of breath, and delayed lung edema . They cause chemical burns to the respiratory tract . They may cause severe and permanent damage to the digestive tract if ingested .

Future Directions

The synthesis of new nitrogen heterocycles, which are part of many drugs and represent structures with a wide therapeutic potential, has a great interest in medicinal chemistry . The availability of phosphorylated compounds is an important aspect of their study . Therefore, future research may focus on developing methods for preparing highly pure monoalkyl phosphates and their analogues .

properties

IUPAC Name

2-butoxyethanol;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2.H3O4P/c1-2-3-5-8-6-4-7;1-5(2,3)4/h7H,2-6H2,1H3;(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVVUSWLMILHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCO.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68610-21-9
Record name Poly(oxy-1,2-ethanediyl), α-butyl-ω-hydroxy-, phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68610-21-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

216.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphated butyl cellosolve

CAS RN

39454-62-1, 68514-82-9
Record name Butoxyethanol phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39454-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-butoxy-, phosphate
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Record name Ethanol, 2-butoxy-, phosphate
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Record name Polyphosphoric acids, 2-butoxyethyl esters
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Record name Polyphosphoric acids, 2-butoxyethyl esters
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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